molecular formula C18H14N2O2 B3051505 2,5-Dianilino-p-benzoquinone CAS No. 3421-08-7

2,5-Dianilino-p-benzoquinone

Cat. No.: B3051505
CAS No.: 3421-08-7
M. Wt: 290.3 g/mol
InChI Key: GETDOINCEIMJDH-UHFFFAOYSA-N
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Description

2,5-Dianilino-p-benzoquinone is an organic compound with the molecular formula C18H14N2O2. It is a derivative of benzoquinone, where two aniline groups are attached to the 2 and 5 positions of the benzoquinone ring. This compound is known for its role in the synthesis of conducting polymers, particularly polyaniline, and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dianilino-p-benzoquinone is typically synthesized through the oxidation of aniline in an acidic aqueous environment. One common method involves the use of ammonium peroxydisulfate as the oxidizing agent. The reaction is carried out in the presence of p-benzoquinone, which facilitates the formation of this compound .

Industrial Production Methods

On an industrial scale, the preparation of this compound involves the oxidation of aniline using strong oxidizing agents such as potassium dichromate in acidic media. This method ensures a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dianilino-p-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different quinone and hydroquinone derivatives, as well as substituted aniline derivatives .

Scientific Research Applications

2,5-Dianilino-p-benzoquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dianilino-p-benzoquinone involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This redox activity is crucial for its role in the synthesis of conducting polymers and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dianilino-1,4-benzoquinone
  • 2,5-bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
  • 2,5-dianilinocyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Dianilino-p-benzoquinone is unique due to its specific structure, which allows it to participate in a wide range of redox reactions. This makes it particularly valuable in the synthesis of conducting polymers and in various scientific research applications .

Properties

IUPAC Name

2,5-dianilinocyclohexa-2,5-diene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETDOINCEIMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279149
Record name Helindon Yellow CA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3421-08-7
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helindon Yellow CA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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